

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid synthesis and characterization

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Compound of Interest

Compound Name: 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

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An In-depth Technical Guide to the Synthesis and Characterization of **8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid**

Introduction

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.^[1] These nitrogen-containing heterocyclic compounds are known to possess pharmacological properties including antimicrobial, antimalarial, anti-inflammatory, and anticancer effects.^{[1][2]} This technical guide focuses on a specific derivative, **8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid** (also known as 4-hydroxy-8-methoxyquinoline-2-carboxylic acid), providing a comprehensive overview for researchers, scientists, and drug development professionals. The document details a plausible synthetic route, methods for physicochemical and spectroscopic characterization, and the potential biological context of this molecule.

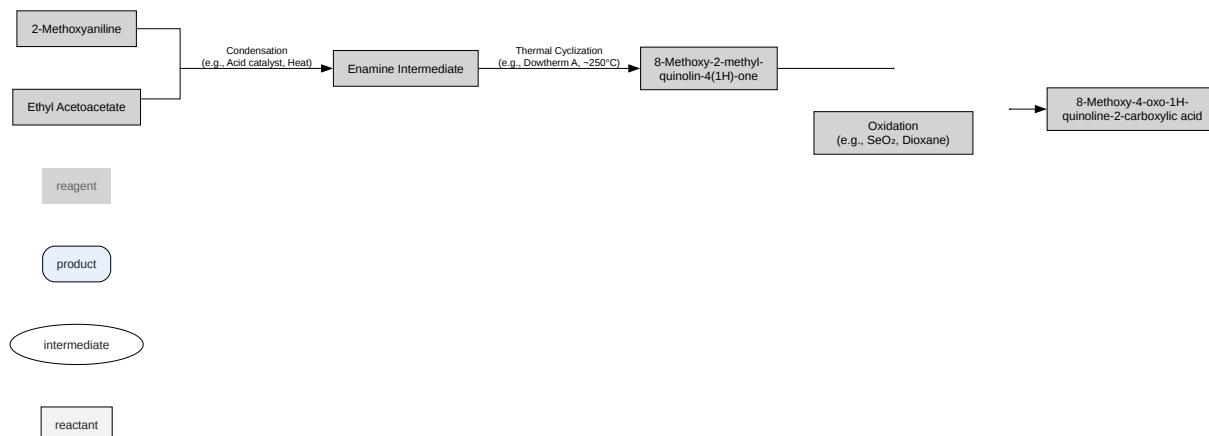
Synthesis of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid

While numerous named reactions exist for the synthesis of the quinoline core, such as the Gould-Jacobs and Pfitzinger reactions, they typically yield derivatives with substitution at the C3 or C4 positions, respectively.^{[3][4]} A direct, single-step synthesis for **8-methoxy-4-oxo-1H-**

quinoline-2-carboxylic acid is not prominently reported. Therefore, a logical and effective multi-step pathway is proposed, beginning with the construction of a substituted 2-methyl-4-quinolinone intermediate, followed by oxidation of the methyl group to the desired carboxylic acid.

The proposed pathway involves a Conrad-Limpach-Knorr type synthesis followed by selective oxidation.

- Condensation: 2-methoxyaniline is reacted with a β -ketoester, such as ethyl acetoacetate, to form an enamine intermediate.
- Cyclization: The intermediate undergoes thermal cyclization at high temperatures to form 8-methoxy-2-methylquinolin-4(1H)-one.
- Oxidation: The methyl group at the C2 position is selectively oxidized using a strong oxidizing agent, such as selenium dioxide (SeO_2) or potassium permanganate (KMnO_4), to yield the final product, **8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid**.

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Caption: Proposed synthetic workflow for **8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid**.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 8-methoxy-2-methylquinolin-4(1H)-one (Intermediate)

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 2-methoxyaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

- Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, indicating the formation of the enamine intermediate. Continue reflux until no more water is evolved.
- Solvent Removal: After the reaction is complete, cool the mixture and remove the toluene under reduced pressure using a rotary evaporator.
- Cyclization: Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 250°C for 30-60 minutes.
- Isolation and Purification: Cool the reaction mixture to room temperature. The product will often precipitate. Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation. Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry. Recrystallize from ethanol or a similar solvent to obtain the purified intermediate.

Protocol 2: Oxidation to **8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid** (Final Product)

- Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the intermediate 8-methoxy-2-methylquinolin-4(1H)-one (1.0 eq) in a suitable solvent such as aqueous dioxane.
- Addition of Oxidant: Add selenium dioxide (SeO₂, ~2.2 eq) to the solution.
- Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After completion, cool the mixture and filter to remove the black selenium precipitate.
- Isolation and Purification: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or an ethanol/water mixture.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of physicochemical and spectroscopic methods.

Data Presentation

Quantitative data for the target compound are summarized in the tables below.

Physicochemical properties are based on available supplier data, while spectroscopic characteristics are predicted based on the analysis of structurally related quinoline derivatives.

[\[5\]](#)[\[6\]](#)

Table 1: Physicochemical Properties of **8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid**

Property	Value	Reference
CAS Number	2929-14-8	[5]
Molecular Formula	C ₁₁ H ₉ NO ₄	[5]
Molecular Weight	219.19 g/mol	[5]
Appearance	Expected to be a solid (e.g., white to beige powder)	-
Melting Point	~200°C	[5]
Boiling Point	407.1°C at 760 mmHg	[5]
Density	1.402 g/cm ³	[5]

Table 2: Predicted Spectroscopic Data for **8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid**

Technique	Expected Characteristics
¹ H NMR	δ (ppm) in DMSO-d ₆ : ~13.0-14.0 (br s, 1H, COOH), ~11.5-12.0 (br s, 1H, NH), ~7.0-8.0 (m, 4H, Ar-H), ~6.5 (s, 1H, H-3), ~3.9 (s, 3H, OCH ₃). Aromatic protons will show characteristic coupling patterns.
¹³ C NMR	δ (ppm) in DMSO-d ₆ : ~175 (C=O, quinolone), ~165 (C=O, acid), ~150-155 (C-O, methoxy), ~110-145 (aromatic carbons), ~100 (C-3), ~56 (OCH ₃).
FT-IR	ν (cm ⁻¹): ~3200-2500 (broad, O-H of carboxylic acid), ~3100 (N-H stretch), ~1720 (C=O stretch, acid), ~1660 (C=O stretch, quinolone amide), ~1600, 1550 (C=C aromatic), ~1250 (C-O stretch, ether).
Mass Spec. (MS)	m/z (ESI ⁻): [M-H] ⁻ at 218.04. m/z (ESI ⁺): [M+H] ⁺ at 220.06.

Experimental Protocols: Characterization

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
- Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H, ¹³C, and 2D experiments (e.g., COSY, HSQC) should be used to confirm the structure.

Protocol 4: Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dry sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

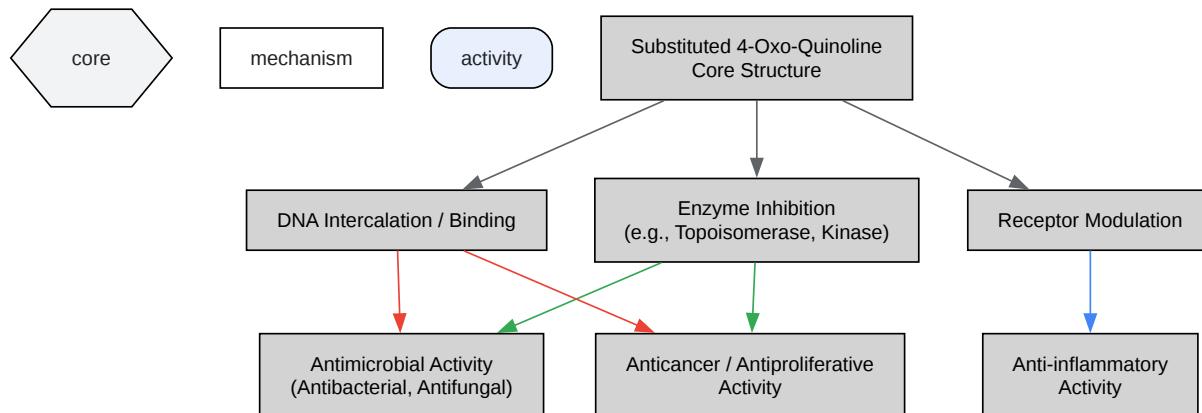
- Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm^{-1} .

Protocol 5: Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source. Acquire spectra in both positive and negative ion modes to observe the protonated $[\text{M}+\text{H}]^+$ and deprotonated $[\text{M}-\text{H}]^-$ molecular ions.

Biological and Pharmacological Context

The 4-oxo-quinoline core is a well-established pharmacophore associated with a multitude of biological activities. Derivatives are known to function as anticancer, antibacterial, and anti-inflammatory agents.^{[1][2]} The mechanism of action for many quinoline-based drugs involves interaction with key biological macromolecules. For example, their planar structure allows them to intercalate with DNA, while the functional groups can form crucial hydrogen bonds or chelate metal ions within the active sites of enzymes.^[2] The specific combination of a carboxylic acid at the C2 position, a methoxy group at C8, and the 4-oxo functionality in the target molecule suggests potential for selective biological activity, warranting further investigation in drug discovery programs.



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Caption: Logical relationships of the 4-oxo-quinoline scaffold to biological activities.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of **8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid**. By employing a multi-step synthetic strategy involving the construction and subsequent oxidation of a 2-methyl-4-quinolinone intermediate, the target compound can be reliably produced. Detailed protocols for synthesis and for characterization by NMR, FT-IR, and mass spectrometry provide a practical framework for researchers. The established importance of the quinolinone scaffold in drug discovery underscores the value of this derivative as a candidate for further biological evaluation.

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